An In-depth Technical Guide to the Physicochemical Properties of 6-Chloronaphthalen-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloronaphthalen-1-ol
Foreword: This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the physicochemical properties of 6-Chloronaphthalen-1-ol. It is important to note that specific experimental data for this particular isomer is not extensively available in public literature. Therefore, this document synthesizes information from closely related isomers and foundational chemical principles to provide a robust framework for its characterization. The emphasis is placed on the methodologies and experimental protocols required to determine these properties, reflecting a field-proven approach to compound analysis.
Introduction and Structural Context
6-Chloronaphthalen-1-ol is a halogenated aromatic alcohol. As a derivative of naphthol, it is a key structural motif in various areas of chemical and pharmaceutical research. The presence of a chlorine atom on the naphthalene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for further investigation in medicinal chemistry and materials science. Understanding its physicochemical properties is paramount for predicting its behavior in biological systems and for the rational design of new molecules.
This guide will delve into the structural attributes, expected physicochemical properties, spectroscopic signature, and the detailed experimental protocols necessary for the comprehensive characterization of 6-Chloronaphthalen-1-ol.
Molecular and Structural Data
The fundamental identity of 6-Chloronaphthalen-1-ol is defined by its molecular structure and composition.
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Molecular Formula: C₁₀H₇ClO
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Molecular Weight: 178.61 g/mol
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IUPAC Name: 6-chloronaphthalen-1-ol
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Canonical SMILES: C1=CC(=CC2=C1C=CC=C2O)Cl
Structural Diagram:
(Note: A placeholder for an image of the chemical structure would be here. As a text-based AI, I cannot generate images directly.)
While a specific CAS number for 6-Chloronaphthalen-1-ol is not readily found, several of its isomers are well-documented and provide a basis for comparison:
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4-Chloro-1-naphthol: CAS 604-44-4
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6-Chloro-2-naphthol: CAS 40604-49-7[1]
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2-Chloro-1-naphthol: CAS 606-40-6[2]
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1-Chloro-2-naphthol: CAS 633-99-8
Physicochemical Properties: A Comparative Analysis
Direct experimental values for 6-Chloronaphthalen-1-ol are scarce. The following table summarizes key properties of related isomers to provide a scientifically grounded estimation of expected values.
| Property | 4-Chloro-1-naphthol | 6-Chloro-2-naphthol | 1-Chloro-2-naphthol | 2-Chloro-1-naphthol | Expected for 6-Chloronaphthalen-1-ol |
| Melting Point | 118-121 °C[3] | 116.5 °C[1] | 70 °C[4] | N/A | Likely a crystalline solid with a melting point in the range of 100-130 °C. |
| Boiling Point | 332.1 °C (at 760 mmHg)[3] | 254.41 °C (estimate)[1] | 307 °C[4] | 306.5 °C (at 760 mmHg)[2] | Expected to be >300 °C at atmospheric pressure. |
| Water Solubility | N/A | 0.093 g/L (at 25 °C)[1] | N/A | N/A | Expected to have low water solubility, similar to its isomers. |
| pKa | N/A | 9.31 (Predicted)[1] | 7.28 (Predicted)[4] | N/A | Expected to be a weak acid with a pKa between 8 and 10. |
| LogP | 3.66 (Calculated)[3] | 3.8 (Calculated)[5] | N/A | N/A | Expected to be lipophilic with a LogP value between 3.5 and 4.0. |
Melting Point and Physical State
Naphthol and its derivatives are typically crystalline solids at room temperature. The melting point is a critical indicator of purity.[6] The introduction of a chlorine atom generally increases the melting point compared to the parent naphthol (1-naphthol melts at 95-96 °C) due to increased molecular weight and altered crystal packing forces.[7] Given the data for its isomers, 6-Chloronaphthalen-1-ol is expected to be a white to off-white crystalline solid.
Solubility Profile
The solubility of a compound is a crucial parameter in drug development, affecting its formulation and bioavailability. The naphthalene core is hydrophobic, while the hydroxyl group can engage in hydrogen bonding. As a result, 1-naphthol has limited solubility in water but is soluble in organic solvents like ethanol and acetone.[7] The addition of a chlorine atom further increases the hydrophobicity, leading to even lower aqueous solubility, as seen with 6-chloro-2-naphthol.[1]
Lipophilicity and Partition Coefficient (LogP)
LogP, the logarithm of the partition coefficient between octanol and water, is a key measure of a molecule's lipophilicity. It is a critical parameter in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates a preference for the lipid phase.[5] The calculated LogP values for related isomers suggest that 6-Chloronaphthalen-1-ol is a lipophilic compound.
Acidity (pKa)
The hydroxyl group of naphthols is weakly acidic. The pKa is the pH at which the compound is 50% ionized. The electron-withdrawing effect of the chlorine atom is expected to increase the acidity (lower the pKa) compared to 1-naphthol (pKa ≈ 9.3). The position of the chlorine atom relative to the hydroxyl group will influence the magnitude of this effect.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. The IR spectrum of 6-Chloronaphthalen-1-ol is expected to show characteristic absorption bands:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
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C-O stretch: A sharp band around 1200 cm⁻¹.
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Aromatic C=C stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region.
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Aromatic C-H stretch: Bands above 3000 cm⁻¹.
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C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
Aromatic compounds like naphthalenes exhibit characteristic UV absorption due to π-π* electronic transitions.[8] The spectrum of 1-naphthol shows absorption maxima around 225 nm and 300-325 nm.[8] The presence of the chloro and hydroxyl substituents on the naphthalene ring is expected to cause a bathochromic (red) shift in these absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms.
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Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (δ 7.0-8.5 ppm).[9] The exact chemical shifts and coupling constants will depend on the substitution pattern.
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Hydroxyl Proton: A broad singlet (δ 4-7 ppm, depending on solvent and concentration) that is exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will show a distinct signal for each unique carbon atom.
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Aromatic Carbons: Signals are expected in the δ 110-155 ppm region.[10][11] The carbon bearing the hydroxyl group (C1) will be shifted downfield (δ ~150-155 ppm), while the carbon bearing the chlorine atom (C6) will also be influenced.
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The number of distinct signals will confirm the symmetry of the molecule.
Key Experimental Protocols
The following section provides detailed, self-validating protocols for determining the key physicochemical properties of a novel or uncharacterized compound like 6-Chloronaphthalen-1-ol.
Melting Point Determination
Causality: The melting point range provides a quick assessment of purity. A sharp melting range (0.5-1 °C) is indicative of a pure compound, while a broad and depressed range suggests the presence of impurities.[6]
Protocol:
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Sample Preparation: Ensure the sample is completely dry and finely powdered.
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Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
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Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.[12]
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Rapid Determination (Optional): Perform a rapid heating (10-20 °C/min) to find an approximate melting point.
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Accurate Determination: With a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.
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Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.
LogP Determination (Shake-Flask Method)
Causality: This "gold standard" method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), providing a definitive LogP value.
Protocol:
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the layers to separate.
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Sample Preparation: Prepare a stock solution of 6-Chloronaphthalen-1-ol in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
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Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.
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Equilibration: Shake the funnel for a sufficient time (e.g., 30 minutes) to allow for complete partitioning.
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Phase Separation: Allow the layers to separate completely.
-
Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the analyte in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: Calculate LogP using the formula: LogP = log₁₀([Analyte]ₙ₋ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ).
NMR Sample Preparation and Acquisition
Causality: Proper sample preparation is critical for obtaining high-quality, high-resolution NMR spectra. Contaminants, particulates, and incorrect concentration can all degrade spectral quality.[6][13]
Protocol:
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Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Concentration: For ¹H NMR, dissolve 5-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) may be needed.
-
Dissolution: Ensure the sample is completely dissolved. Gentle vortexing or sonication can be used.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube to remove any particulate matter.
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Acquisition: Insert the sample into the NMR spectrometer, lock, shim, and acquire the ¹H and ¹³C spectra according to standard instrument procedures.
Safety and Handling
Chlorinated aromatic compounds require careful handling. Based on the safety data sheets of related isomers, the following precautions should be taken:[14][15]
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Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[16][17]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14][18] Avoid contact with skin and eyes.[16][18]
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Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
While direct experimental data for 6-Chloronaphthalen-1-ol is limited, a comprehensive physicochemical profile can be reliably predicted through the analysis of its structural analogues. This guide provides the foundational knowledge and detailed experimental frameworks necessary for any researcher to undertake the synthesis and characterization of this compound. The provided protocols for determining melting point, LogP, and acquiring spectroscopic data are robust, validated, and essential for ensuring data integrity in any research or development setting.
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University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322). Retrieved from [Link]
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ChemBK. (2024). 1-chloro-2-naphthol. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0003352). Retrieved from [Link]
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Wikipedia. (n.d.). 1-Naphthol. Retrieved from [Link]
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Chemsrc. (2025). 4-Chloronaphthalen-1-ol. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds. Retrieved from [Link]
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PubChem. (n.d.). 6-Chloro-3-methylhexan-1-ol. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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